molecular formula C10H13NO3 B13593049 4-(2-Nitrophenyl)butan-2-ol

4-(2-Nitrophenyl)butan-2-ol

Cat. No.: B13593049
M. Wt: 195.21 g/mol
InChI Key: SBLWDLVRVYKYJV-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)butan-2-ol is an organic compound with the molecular formula C10H13NO3. It is a nitro-substituted phenylbutanol, characterized by the presence of a nitro group (-NO2) attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Nitrophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-(2-nitrophenyl)butan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent, as well as reaction parameters, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Nitrophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)butan-2-ol depends on its chemical structure and the specific reactions it undergoes. For instance, the reduction of the nitro group to an amine can lead to interactions with biological targets such as enzymes and receptors. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The ortho position of the nitro group can lead to different steric and electronic effects compared to similar compounds with substituents in other positions .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(2-nitrophenyl)butan-2-ol

InChI

InChI=1S/C10H13NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5,8,12H,6-7H2,1H3

InChI Key

SBLWDLVRVYKYJV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

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